2,5-Anhydroglucitol-1,6-Biphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2,5-Anhydroglucitol-1,6-Biphosphate and related compounds often involves complex biochemical procedures. For instance, a notable synthesis pathway involves the H- nucleophilic attack of neokestose-1,6-di-phosphate from commercial banana fruit, leading to the formation of this compound. The process utilizes NaBH4 in NH4OH for the conversion, highlighting a novel approach to synthesizing structurally analogous inhibitors of fructose-1,6 bisphosphate aldolase from readily available resources like banana fruit (Christus & Madson, 2021).

Molecular Structure Analysis

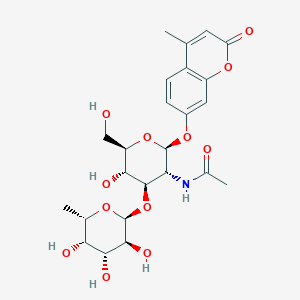

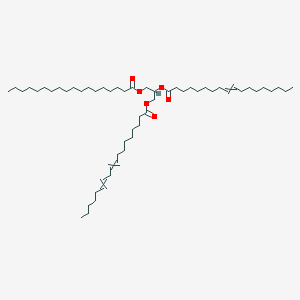

The molecular structure of 2,5-Anhydroglucitol-1,6-Biphosphate is closely related to the alpha and beta anomers of D-fructofuranose and its phosphate derivatives. These relationships are crucial for understanding the compound's biological roles, especially considering its synthetic pathways from D-mannose or D-glucose and the control over stereochemistry during synthesis (Persky & Albeck, 2000).

Chemical Reactions and Properties

This compound's interaction with metabolic enzymes significantly influences glycolysis and ethanol production, as seen in studies involving Saccharomyces cerevisiae and Escherichia coli. It acts as a nonmetabolizable analog of fructose-1,6-bisphosphate, indicating its potential to modulate key biochemical pathways (Nghiem & Cofer, 2007).

科学的研究の応用

Synthesis and Labeling for Biochemical Studies : 2,5-Anhydroglucitol and its derivatives, including 2,5-anhydromannitol-1,6-bisphosphate, have been synthesized for biochemical studies. These compounds are used as cyclic analogues of D-fructofuranose and its phosphate derivatives. The synthesis emphasizes selective deuterium labeling, useful for biochemical research (Persky & Albeck, 2000).

Effects on Glycolysis and Ethanol Production : In studies involving Saccharomyces cerevisiae and Escherichia coli, 2,5-anhydromannitol-1,6-bisphosphate, a structural analogue of β-d-fructose, was shown to inhibit glycolysis and ethanol production at high concentrations. This compound is not metabolizable and accumulates inside cells, influencing glycolysis regulation (Nghiem & Cofer, 2007).

Potential for Cancer Treatment : A study highlighted the preparation of a derivative of 2,5-anhydroglucitol-1,6-bisphosphate from banana fruit, which might act as an inhibitor of fructose-1,6 bisphosphate aldolase. This could have implications for treating rapidly growing cancer cells, particularly for low-income individuals (Christus & Madson, 2021).

Inhibition of Hepatic Enzymes : In hepatocytes, compounds like 2,5-anhydromannitol-1,6-bisphosphate can influence the activity of various enzymes involved in carbohydrate metabolism. For instance, it can inhibit fructose 1,6-bisphosphatase and activate pyruvate kinase (Riquelme et al., 1984).

Studies on Fructose 2,6-bisphosphate : Research on fructose 2,6-bisphosphate, a related compound, shows its role as a potent stimulator of phosphofructokinase and an inhibitor of fructose 1,6-bisphosphatase in various organisms. This compound is a key intracellular signal indicating the abundance of glucose (Hers, 1982).

Crystallographic Studies for Enzyme Mechanisms : Crystallographic studies using 2,5-anhydro-D-glucitol-1,6-bisphosphate have provided insights into the catalytic mechanism of enzymes like fructose-1,6-bisphosphatase, helping understand enzyme-substrate interactions (Zhang et al., 1993).

Safety And Hazards

Specific safety and hazard information for 2,5-Anhydroglucitol-1,6-Biphosphate is not available. However, any potential interactions or adverse effects should be interpreted with the help of a healthcare provider1.

将来の方向性

The future directions of research on 2,5-Anhydroglucitol-1,6-Biphosphate are not clear from the available information. However, given its interactions with human enzymes, it may have potential applications in biomedical research1.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature or consult with a subject matter expert.

特性

IUPAC Name |

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMBXSQDFPTODV-JGWLITMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](O1)COP(=O)(O)O)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Anhydroglucitol-1,6-Biphosphate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)